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Intedanib-d8

Cat. No.: B1144863
CAS No.: 1624587-87-6
M. Wt: 547.67
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Description

Significance of Isotopic Labeling in Chemical and Biological Investigations

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. researchgate.net By replacing specific atoms within a molecule with their isotopes, researchers can monitor the fate of the labeled compound, providing invaluable insights into complex biological and chemical processes. researchgate.net This method is crucial for a wide range of applications, from metabolic research to drug development.

Fundamental Principles of Deuterium (B1214612) Substitution

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron in its nucleus. medchemexpress.com This seemingly minor difference in mass between protium (B1232500) (¹H) and deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond, which requires more energy to be broken. This phenomenon is known as the kinetic isotope effect (KIE) and is the fundamental principle behind the utility of deuterium substitution in pharmaceutical research.

Advantages of Deuteration in Drug Discovery and Development Research

The substitution of hydrogen with deuterium at specific positions within a drug molecule can lead to several advantages in a research setting. These benefits primarily stem from the kinetic isotope effect, which can alter the physicochemical and metabolic properties of the compound.

One of the most significant advantages of deuteration is the potential to enhance a compound's metabolic stability. medchemexpress.com Many drug molecules are metabolized by enzymes, such as the cytochrome P450 (CYP) family, through processes that involve the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of enzymatic metabolism at that position can be slowed down due to the stronger C-D bond.

While specific metabolic stability studies on this compound are not extensively published, research on other deuterated nintedanib (B1663095) derivatives has shown that this strategy can lead to significantly improved pharmacokinetic properties. researchgate.net For instance, a deuterated compound, SKLB-C2202, demonstrated enhanced metabolic stability compared to its non-deuterated counterpart, nintedanib. researchgate.net This suggests that deuteration can be a viable strategy to modulate the metabolic profile of nintedanib. Nintedanib itself is primarily metabolized via hydrolytic ester cleavage, and to a lesser extent, by CYP enzymes. researchgate.netnih.gov Deuteration at sites susceptible to oxidative metabolism could potentially alter its metabolic pathway.

Deuterated compounds, including this compound, play a crucial role as internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comnih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples.

This compound is widely used as an internal standard for the accurate quantification of nintedanib in biological matrices such as plasma. medchemexpress.comnih.gov Because this compound has a slightly higher mass than nintedanib due to the deuterium atoms, it can be distinguished by the mass spectrometer. However, its chromatographic behavior is nearly identical to that of nintedanib, meaning it co-elutes from the chromatography column. This co-elution and distinct mass-to-charge ratio allow for precise correction of any sample loss during preparation or variations in instrument response, thereby significantly improving the accuracy and precision of the quantitative analysis of nintedanib. medchemexpress.com

Analytical MethodAnalyteInternal StandardApplication
UPLC-MS/MSNintedanib and its metabolite BIBF 1202DiazepamPharmacokinetic study in rat plasma
LC-MS/MSNintedanibThis compound Quantification in biological samples
LC-MS/MSNintedanibCarbamazepineTissue distribution study in mice

While the primary documented use of this compound is as an internal standard, isotopic labeling is a powerful tool for elucidating the mechanisms of drug action and metabolism. By strategically placing deuterium atoms on a molecule, researchers can investigate metabolic pathways. If a particular metabolic transformation is slowed down by deuteration, it indicates that the cleavage of the C-D bond is a rate-determining step in that pathway.

Although specific studies detailing the use of this compound for mechanistic elucidation of nintedanib's metabolism are not prevalent in publicly available literature, the principle remains a key application of deuterated compounds in pharmaceutical research. The major metabolic pathways of nintedanib include hydroxylation, demethylation, glucuronidation, and acetylation reactions. researchgate.net The use of deuterated analogs could help to further detail the specific enzymes and steps involved in these transformations.

Overview of Nintedanib (Intedanib) as a Therapeutic Agent for Research Context

Nintedanib is a small molecule tyrosine kinase inhibitor. nih.gov In a research context, it is investigated for its ability to block the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). medchemexpress.com These receptors are involved in signaling pathways that regulate angiogenesis, cell proliferation, and fibrosis.

Nintedanib is used as a research tool to study the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF), certain types of cancer, and other fibrotic conditions. nih.govnih.govboehringer-ingelheim.com By inhibiting these key signaling pathways, nintedanib provides a means to investigate the roles of these kinases in disease progression. Clinical trials have demonstrated its efficacy in slowing the decline of lung function in patients with IPF and other progressive fibrosing interstitial lung diseases. boehringer-ingelheim.comboehringer-ingelheim.com

The metabolism of nintedanib is a key area of research, with studies showing it is primarily cleared through ester hydrolysis and subsequent glucuronidation. nih.govfda.gov Understanding its pharmacokinetic and pharmacodynamic properties is essential for its development and clinical application. The use of its deuterated analog, this compound, as an internal standard is integral to the precise measurement of nintedanib concentrations in biological systems, which is fundamental for these pharmacokinetic studies. medchemexpress.comnih.govnih.gov

Nintedanib as a Receptor Tyrosine Kinase Inhibitor in Preclinical Models

Nintedanib is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play crucial roles in angiogenesis and fibrosis. acs.orgnih.gov Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β). acs.orgprensamedica.org By competitively binding to the intracellular ATP-binding sites of these receptors, Nintedanib blocks downstream signaling pathways involved in cellular proliferation, migration, and survival. researchgate.net

Preclinical in vitro studies have quantified the inhibitory activity of Nintedanib against these key kinases. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its potent and specific profile at pharmacologically relevant concentrations. acs.orgnih.gov

Table 1: In Vitro Inhibitory Activity of Nintedanib Against Key Receptor Tyrosine Kinases

Kinase Target IC₅₀ (nmol/L)
VEGFR-1 34
VEGFR-2 13
VEGFR-3 13
FGFR-1 69
FGFR-2 37
FGFR-3 108
PDGFR-α 59
PDGFR-β 65

Data sourced from preclinical in vitro inhibition assays. nih.gov

In preclinical animal models, Nintedanib has demonstrated significant anti-fibrotic and anti-inflammatory effects. researchgate.net In models of soft-tissue sarcoma, Nintedanib treatment led to significant suppression of tumor growth and decreased tumor vasculature, with superior efficacy compared to another multi-kinase inhibitor, imatinib. aacrjournals.org These preclinical findings established the rationale for its development in diseases characterized by aberrant angiogenesis and fibrosis.

Rationale for Deuterium Labeling of Nintedanib for Research Applications

The primary rationale for the deuterium labeling of Nintedanib, creating this compound, is to investigate and potentially improve its pharmacokinetic properties. researchgate.net Nintedanib is primarily cleared through metabolism, specifically via hydrolytic ester cleavage. nih.govresearchgate.net Introducing deuterium at metabolically active sites can slow this process, thereby altering the drug's disposition in the body. researchgate.net

In a preclinical study, deuterated derivatives of Nintedanib were synthesized and evaluated to test this hypothesis. One specific analog, identified as SKLB-C2202, where deuterium atoms were substituted at a metabolically active site, was compared directly with Nintedanib in healthy mice. Following oral administration, the deuterated compound exhibited a significantly improved pharmacokinetic profile. researchgate.net

Table 2: Comparative Pharmacokinetic Parameters of Nintedanib and its Deuterated Analog (SKLB-C2202) in Mice

Compound T₁/₂ (h) Cₘₐₓ (ng/mL) AUC₀-t (ng·h/mL) AUC₀-∞ (ng·h/mL)
Nintedanib 2.51 1254 4326 4532
SKLB-C2202 (Deuterated) 3.76 2993 6898 6848

Pharmacokinetic parameters were determined in healthy mice following a 50 mg/kg oral dose. T₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration; AUC₀-t: Area under the curve from time zero to the last measurement; AUC₀-∞: Area under the curve from time zero to infinity. researchgate.net

The data from this preclinical model indicate that the deuterated analog SKLB-C2202 had an approximately 1.5-fold longer half-life and a 1.5 to 1.6-fold increase in total drug exposure (AUC) compared to Nintedanib. researchgate.net These findings suggest that deuteration successfully slowed the metabolic rate of the compound, providing a clear rationale for its use in research to explore modified pharmacokinetic behaviors. researchgate.netresearchgate.net

Properties

CAS No.

1624587-87-6

Molecular Formula

C₃₁H₂₅D₈N₅O₄

Molecular Weight

547.67

Synonyms

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8;  BIBF 1120-d8;  Ofev-d8;  Vargatef-d8;  Nintedanib-d8

Origin of Product

United States

Synthesis Strategies for Deuterated Intedanib Analogs

General Methodologies for Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic molecules is a fundamental process in medicinal chemistry, often employed to enhance the pharmacokinetic profiles of drugs. researchgate.net Several established methods are utilized for this purpose, each with distinct mechanisms and applications.

Interactive Table: Comparison of General Deuteration Methodologies
Methodology Deuterium Source Mechanism Key Features
Hydrogen-Deuterium Exchange D₂O, Deuterated Solvents, D₂ GasReversible replacement of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom. researchgate.netsynthinkchemicals.comCan be catalyzed by acids, bases, or transition metals; suitable for late-stage deuteration. google.comdaicelpharmastandards.com
Deuterium Gas Addition D₂ GasAddition of deuterium atoms across unsaturated bonds (e.g., C=C, C≡C).Often requires a metal catalyst (e.g., Pd/C); results in the addition of two deuterium atoms per unsaturation. researchgate.net
Catalytic Isotope Exchange D₂O, D₂ GasDirect C-H bond activation and replacement of hydrogen with deuterium, mediated by a catalyst. researchgate.netnih.govUtilizes transition metals like iridium, ruthenium, platinum, or silver; selectivity can be guided by functional groups. researchgate.netresearchgate.netmdpi.com

Hydrogen-Deuterium Exchange (HDE) is a widely used and intuitive strategy where a protium atom in a C-H bond is directly swapped for a deuterium atom. synthinkchemicals.commdpi.com This process is an equilibrium reaction and can be facilitated under various conditions. synthinkchemicals.com

Acid/Base-Catalyzed Exchange : This method involves the use of deuterated acids or bases, where enolizable protons or other acidic hydrogens are exchanged for deuterium. daicelpharmastandards.com For instance, heating a compound in deuterium oxide (D₂O) with a base can lead to the deuteration of activated carbon centers. daicelpharmastandards.com

Metal-Catalyzed Exchange : Transition metals are extensively used to catalyze HDE reactions, enabling the deuteration of even unactivated C-H bonds. mdpi.com Catalysts based on iridium, ruthenium, rhodium, and platinum have proven effective for direct H/D exchange, often using D₂ gas or D₂O as the deuterium source. google.comnih.gov These methods are particularly valuable for the late-stage deuteration of complex molecules. google.comnih.gov

The addition of deuterium gas (D₂) across unsaturated carbon-carbon bonds, known as deuterogenation, is an attractive route for installing C(sp³)–D bonds. researchgate.net This method is analogous to catalytic hydrogenation but uses D₂ instead of H₂. It typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and results in the syn-addition of two deuterium atoms to a double or triple bond. While effective, this approach is generally limited to molecules containing suitable unsaturated functionalities. researchgate.net

Catalytic Isotope Exchange is a specific subset of HDE that relies on catalysts to activate otherwise inert C-H bonds for deuterium incorporation. researchgate.netresearchgate.net This represents a powerful strategy for selective labeling. researchgate.net

Homogeneous Catalysis : Soluble transition-metal complexes, such as Crabtree's catalyst (iridium-based), are used to facilitate the exchange process in solution. nih.gov The mechanism often involves the reversible oxidative addition of a C-H bond to the metal center. nih.gov

Heterogeneous Catalysis : Solid-supported catalysts, like platinum or ruthenium nanoparticles, offer advantages in terms of easy separation and reusability. google.com These catalysts can perform H/D exchange on a wide range of substrates, including amines and aromatics. google.com The Savannah River National Laboratory has developed a continuous approach called Controlled Equilibrium Catalytic Isotope Exchange (CECIE), which enhances efficiency by continuously recirculating hydrogen isotopes back to the reactor. researchgate.net

Specific Synthetic Pathways for Intedanib-d8

The synthesis of this compound, a deuterated analog of Nintedanib (B1663095), is not typically achieved by applying general deuteration methods to the final parent drug. Instead, a more precise and efficient approach involves multi-step synthesis using a commercially available, pre-deuterated building block.

Research into improving the pharmacokinetic properties of Nintedanib has focused on attenuating its metabolic pathways, such as N-demethylation at the piperazine (B1678402) side chain. researchgate.net The primary strategy to achieve this is to replace the hydrogen atoms of the terminal N-methyl (N–CH₃) group on the piperazine ring with deuterium. researchgate.net

The most direct synthetic route involves using a deuterated starting material. The standard synthesis of Nintedanib joins two key intermediates: an oxindole (B195798) core and a side chain, specifically N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. To produce Intedanib-d3 (where the terminal methyl group is deuterated), the synthesis is modified by using a deuterated version of N-methylpiperazine.

A plausible synthetic pathway is as follows:

Starting Material : The synthesis begins with a commercially available isotopically labeled precursor, 1-(Methyl-d3)piperazine . medchemexpress.com

Side Chain Construction : This deuterated piperazine is used to construct the required side chain, N-(4-aminophenyl)-N-methyl-2-(4-(methyl-d3)-piperazin-1-yl)acetamide, following established synthetic procedures for the non-deuterated analog.

Final Condensation : The deuterated side chain is then condensed with the core oxindole intermediate, (Z)-methyl 3-((phenyl(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)anilino)methylene)-2-oxoindoline-6-carboxylate, to yield the final Intedanib-d3 product. google.com

To create this compound, a similar strategy would be employed using piperazine-d8 as the starting material, which would place deuterium atoms on the piperazine ring itself.

The strategic placement of deuterium atoms and the level of isotopic enrichment are critical factors in the design of deuterated drugs.

Deuterium Placement : The primary rationale for deuterating Nintedanib at the N-methyl group of the piperazine moiety is to slow one of its metabolic pathways. researchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. Since oxidative N-demethylation is a known metabolic pathway for Nintedanib, placing deuterium at this site can increase the drug's metabolic stability and half-life. researchgate.net

Isotopic Enrichment : Isotopic enrichment refers to the percentage of molecules in a sample that contain deuterium at the desired positions. It is rarely 100%, meaning a sample of a deuterated drug is a mixture of isotopologues (molecules that differ only in their isotopic composition). For example, in a sample of Intedanib-d3 with 99% isotopic enrichment, the majority of molecules will contain three deuterium atoms (d3), but there will also be small, statistically determined amounts of molecules with two (d2), one (d1), or zero (d0) deuterium atoms. The distribution of these isotopologues is a critical quality attribute that must be carefully characterized, typically using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Interactive Table: Theoretical Isotopologue Distribution for a -d3 Methyl Group
Isotopic Enrichment % d3 % d2 % d1 % d0
99.0% 97.03%2.94%0.03%<0.01%
98.0% 94.12%5.76%0.12%<0.01%
95.0% 85.74%13.54%0.71%0.01%
90.0% 72.90%24.30%2.70%0.10%

Quality Control and Characterization of this compound in Synthesis

Rigorous quality control and comprehensive characterization are paramount in the synthesis of this compound to ensure its identity, purity, and stability. A suite of analytical techniques is employed to verify the successful incorporation of deuterium and to quantify any impurities.

The structural elucidation of this compound and its intermediates is typically achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is instrumental in confirming the precise location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration.

Mass spectrometry (MS) is another critical tool for the characterization of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which will differ from the non-deuterated Nintedanib due to the mass difference between deuterium and hydrogen. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, further confirming its structure and the location of the deuterium labels.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound. nih.govresearchgate.net These methods are capable of separating the deuterated compound from its non-deuterated counterpart and any potential impurities that may have formed during the synthesis. The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the compound under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. nih.gov

The quality control process also involves the validation of these analytical methods in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net This ensures that the methods are accurate, precise, specific, and robust for their intended purpose.

Below are illustrative data tables that would be generated during the characterization of this compound.

Table 1: Illustrative ¹H NMR Data for this compound

This table is a hypothetical representation of expected NMR data and is for illustrative purposes only.

Chemical Shift (ppm) Multiplicity Integration Assignment
11.94 s 1H NH (indole)
8.36 s 1H Ar-H
7.96 dd 2H Ar-H
7.67 d 1H Ar-H
7.16 m 5H Ar-H (phenyl)
6.85 d 2H Ar-H
6.61 d 2H Ar-H
3.90 s 3H OCH₃
2.99 s 3H NCH₃
2.65 s 2H CH₂

Table 2: Illustrative Mass Spectrometry Data for this compound

This table is a hypothetical representation of expected MS data and is for illustrative purposes only.

Ion [M+H]⁺ (Calculated) [M+H]⁺ (Observed)
Intedanib (C₃₁H₃₃N₅O₄) 540.2554 540.2551

Analytical Methodologies Utilizing Intedanib D8

Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in methods employing mass spectrometry. nih.govscioninstruments.com These standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

Principles of Internal Standard Methodology

In quantitative analysis, an internal standard (IS) is a compound of a known concentration that is added to all samples, including calibrators, quality controls, and unknown specimens, before sample processing. wuxiapptec.com The principle behind this methodology is that the IS experiences the same analytical variations as the analyte of interest during sample preparation, injection, and analysis. scioninstruments.comwuxiapptec.com By comparing the response of the analyte to the response of the IS, variations such as analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response can be effectively compensated for. nih.govwuxiapptec.com This normalization of the analyte's signal to the IS's signal significantly enhances the precision and accuracy of the quantitative results. wuxiapptec.comclearsynth.com

Advantages of Deuterated Analogs as Internal Standards

Deuterated analogs, such as Intedanib-d8, are a specific type of SIL-IS and are highly favored in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis for several reasons: clearsynth.comscispace.com

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte). acanthusresearch.comwuxiapptec.com This ensures they behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

Co-elution with Analyte: Due to their similar properties, deuterated internal standards typically co-elute with the analyte during chromatography. This is crucial for compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. clearsynth.comtexilajournal.com

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterium labeling provides a distinct mass difference between the internal standard and the analyte. acanthusresearch.com This mass difference, ideally 4-5 Da for small molecules, allows the mass spectrometer to differentiate between the two compounds, enabling simultaneous and independent measurement. wuxiapptec.com

Improved Accuracy and Precision: The use of deuterated standards significantly improves the accuracy and precision of quantitative methods by correcting for variability at multiple stages of the analytical process. clearsynth.comscispace.com

Application of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is specifically employed as an internal standard in LC-MS and LC-MS/MS (tandem mass spectrometry) methods for the accurate quantification of nintedanib (B1663095) in various biological matrices. veeprho.comvibgyorpublishers.org LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry. scioninstruments.com

Method Development for Quantification of Nintedanib in Biological Matrices

The development of a robust and reliable LC-MS/MS method for nintedanib quantification involves several critical steps, where the use of this compound is integral.

Biological matrices such as plasma and tissue homogenates are complex mixtures containing proteins, phospholipids, and other endogenous substances that can interfere with the analysis. bioanalysis-zone.com A crucial step in method development is the efficient removal of these interfering components.

Protein Precipitation (PPT): A common and straightforward technique involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins. nih.govresearchgate.netinnovareacademics.in The supernatant, containing the analyte and internal standard, is then separated by centrifugation and analyzed. nih.govresearchgate.net

Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively isolating the analyte and internal standard from the matrix components. roswellpark.org

Mitigating Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a significant challenge in bioanalysis. bioanalysis-zone.com Phospholipids are a major contributor to these effects. bioanalysis-zone.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. wuxiapptec.comclearsynth.com Since this compound co-elutes and responds to matrix effects in a nearly identical manner to nintedanib, the ratio of their signals remains constant, ensuring accurate quantification even in the presence of significant ion suppression or enhancement. wuxiapptec.comtexilajournal.com

The chromatographic separation step aims to separate nintedanib and this compound from other endogenous components in the sample extract before they enter the mass spectrometer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common chromatographic technique used for the analysis of nintedanib. Separation is typically achieved on a C18 or a pentafluorophenyl (PFP) column. researchgate.netbioline.org.brnih.gov

Mobile Phase Composition: The mobile phase, a mixture of an aqueous solution (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (typically acetonitrile or methanol), is optimized to achieve good peak shape and resolution. bioline.org.brnih.gov The pH of the aqueous phase is also a critical parameter. bioline.org.br

Gradient vs. Isocratic Elution: Methods can employ either isocratic elution (constant mobile phase composition) or gradient elution (mobile phase composition changes over time) to achieve the desired separation. researchgate.netjocpr.com

Below is a table summarizing typical parameters from published LC-MS/MS methods for nintedanib quantification.

ParameterMethod 1Method 2Method 3
Internal Standard Diazepam researchgate.netCarbamazepine nih.govCyclobenzaprine bioline.org.br
Sample Preparation Protein Precipitation researchgate.netProtein Precipitation nih.govProtein Precipitation & Liquid-Liquid Extraction bioline.org.br
Chromatographic Column Acquity UPLC BEH C18 researchgate.netAcquity UPLC BEH C18 nih.govLuna® PFP bioline.org.br
Mobile Phase Acetonitrile and 1% formic acid in water researchgate.netAcetonitrile and 0.1% formic acid in water nih.govAcetonitrile and 0.01 M ammonium formate buffer (pH ~4.2) bioline.org.br
Flow Rate 0.40 mL/min researchgate.net0.40 mL/min nih.gov0.4 mL/min bioline.org.br
Detection ESI-MS/MS (MRM) researchgate.netESI-MS/MS (MRM) nih.govESI-MS/MS (MRM) bioline.org.br
Linearity Range 0.1-500 ng/mL researchgate.net1-1000 ng/mL nih.gov2-150 ng/mL bioline.org.br
Lower Limit of Quantification 0.1 ng/mL researchgate.net1.0 ng/mL nih.gov2 ng/mL bioline.org.br
Mass Spectrometric Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of drugs and their metabolites in complex biological samples. nih.gov In the context of Nintedanib analysis, this compound plays a pivotal role as a stable isotope-labeled internal standard (SIL-IS). veeprho.commedchemexpress.com

The principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest (Nintedanib) during sample preparation, chromatographic separation, and ionization in the mass spectrometer. acanthusresearch.com However, due to the incorporation of eight deuterium atoms, this compound has a higher mass than Nintedanib. vulcanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the chromatography column. vulcanchem.com

In a typical LC-MS/MS workflow, a known amount of this compound is added to the biological sample (e.g., plasma, urine, feces) before any extraction or cleanup procedures. wuxiapptec.com The sample is then processed, and an aliquot is injected into the LC-MS/MS system. The instrument monitors specific precursor-to-product ion transitions for both Nintedanib and this compound. The ratio of the peak area of Nintedanib to the peak area of this compound is then used to calculate the concentration of Nintedanib in the original sample. This ratiometric measurement corrects for any variability or loss that may occur during the analytical process, thereby enhancing the accuracy and precision of the quantification. wuxiapptec.com

Research has demonstrated the successful use of deuterated internal standards in quantifying Nintedanib in human plasma. europa.eu For instance, a validated LC-MS/MS method for Nintedanib in human plasma utilized a deuterated internal standard to achieve a linear calibration range of 2 to 150 ng/mL. bioline.org.br The distinct mass spectral peaks of this compound, including major fragments at m/z 540.2598, 113.1072, and 70.0651, differ from the fragments of unlabeled Nintedanib, enabling their simultaneous and selective detection. vulcanchem.com

Table 1: Mass Spectrometric Transitions for Nintedanib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nintedanib540.3Varies by method
This compound548.3Varies by method

Note: Specific product ions are determined during method development and may vary between laboratories.

Ensuring Analytical Precision and Accuracy using this compound

The use of this compound as an internal standard is fundamental to ensuring the precision and accuracy of analytical methods for Nintedanib quantification. veeprho.comnih.gov Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value. wikipedia.org

By compensating for variations in sample preparation, injection volume, and matrix effects, this compound significantly improves the reliability of the analytical results. wuxiapptec.com Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix, are a common challenge in bioanalysis. Since this compound has nearly identical physicochemical properties to Nintedanib, it experiences similar matrix effects. acanthusresearch.com Therefore, the ratio of the analyte to the internal standard remains constant, leading to more accurate quantification.

Validation studies for analytical methods employing deuterated internal standards consistently demonstrate high levels of precision and accuracy. For example, a validated method for Nintedanib in human plasma reported intra- and inter-day precision and accuracy values of less than 4%. bioline.org.br Another study highlighted that the implementation of a stable isotope-labeled internal standard significantly improved the precision of an assay compared to using a structural analog internal standard. scispace.com The coefficient of variation (CV), a measure of precision, is often lower when a SIL-IS is used. nih.gov

Table 2: Representative Precision and Accuracy Data for Nintedanib Quantification using a Deuterated Internal Standard

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5< 5%± 5%< 5%± 5%
Medium50< 3%± 3%< 3%± 3%
High125< 4%± 4%< 4%± 4%

Data are representative and based on typical performance of validated LC-MS/MS methods. bioline.org.br

Other Spectroscopic Applications (e.g., NMR) where Deuteration is Instrumental for Structural Elucidation of Metabolites (if applicable to D8)

While the primary application of this compound is as an internal standard in mass spectrometry, the principle of deuteration is also highly valuable in other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of metabolites. nih.gov

NMR spectroscopy provides detailed information about the structure of molecules. measurlabs.com In metabolomics studies, identifying unknown metabolites in complex biological mixtures can be challenging. gre.ac.uk The use of deuterated solvents is a standard practice in NMR to avoid overwhelming signals from the solvent protons. measurlabs.com

Furthermore, stable isotope labeling, including deuteration, can be a powerful tool in NMR-based metabolomics to trace the metabolic fate of a drug and identify its metabolites. nih.gov By administering a deuterated drug, researchers can use NMR to specifically detect signals from the drug and its metabolites, distinguishing them from the myriad of endogenous compounds in a biological sample. nih.gov While mass spectrometry is highly sensitive for detecting metabolites, NMR can provide unambiguous structural information, including stereochemistry, which is often crucial for understanding biological activity. d-nb.info

Although specific studies detailing the use of this compound for the NMR-based structural elucidation of its metabolites are not prevalent in the reviewed literature, the general utility of deuteration in such applications is well-established. frontiersin.org For instance, integrated platforms combining UHPLC-MS-SPE with NMR allow for the purification and subsequent structural determination of metabolites. frontiersin.org In such a workflow, a deuterated analog could aid in tracking and identifying novel metabolic pathways. A study on Nintedanib identified 18 metabolites in various biological matrices, with nine being novel. nih.gov While this study used mass spectrometry for identification, future research could potentially employ NMR with deuterated Nintedanib to further confirm and characterize the structures of these and other metabolites.

Pharmacokinetic and Metabolic Research Applications of Intedanib D8 Preclinical and in Vitro

In Vitro Metabolic Stability Studies

In vitro studies are fundamental in preclinical research to predict a drug's metabolic fate in the body. srce.hr These assays help determine how quickly a compound is metabolized and which enzymes are responsible, providing insights into potential drug-drug interactions and informing in vivo study design. nih.gov

To investigate the metabolic stability of Intedanib, researchers utilize various subcellular and cellular in vitro systems that contain the primary drug-metabolizing enzymes. researchgate.net The choice of system depends on the specific metabolic pathways being investigated.

Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from liver cells and are a rich source of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, as well as Phase II UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.netdls.com Human liver microsomes (HLM) have been a key system for studying Intedanib, demonstrating significant hydrolytic activity. researchgate.net They are widely used for their convenience, cost-effectiveness, and suitability for high-throughput screening of metabolic stability and CYP-related drug properties. dls.comnih.gov

Hepatocytes : As intact liver cells, primary human hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as transport proteins. srce.hrdls.com They are considered the "gold standard" for in vitro metabolism studies because they most closely mimic the complex metabolic environment of the liver in vivo. dls.com Studies with human hepatocytes have been used to confirm the metabolic pathways of Intedanib. nih.gov

S9 Fractions : This is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes. researchgate.net The S9 fraction is a more comprehensive system than microsomes alone as it includes a wider variety of enzymes, making it suitable for general metabolism screening. researchgate.net

Metabolic stability assays measure the rate at which a drug is metabolized by liver enzyme systems. From this, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. Intrinsic clearance represents the inherent ability of the liver to metabolize a drug, independent of blood flow. nih.gov In studies using human liver microsomes, Intedanib was found to be metabolized, with its primary pathway being ester hydrolysis. researchgate.net The intrinsic clearance for this hydrolytic reaction was determined to be 102.8 ± 18.9 µL/min/mg protein. researchgate.net

Table 1: In Vitro Intrinsic Clearance of Intedanib

Biological System Parameter Value Reference

Understanding the specific enzymes and pathways involved in a drug's metabolism is crucial for predicting its pharmacokinetic behavior. youtube.com For Intedanib, the metabolic profile has been well-characterized through in vitro experiments.

The principal metabolic pathway is not mediated by cytochrome P450 enzymes but rather involves hydrolytic cleavage by esterases. nih.govfda.gov This reaction transforms Intedanib into its free acid metabolite, BIBF 1202. researchgate.netnih.gov Subsequently, this primary metabolite undergoes Phase II metabolism, where it is conjugated with glucuronic acid by UGT enzymes (specifically UGT 1A1, 1A7, 1A8, and 1A10) to form BIBF 1202 glucuronide. nih.gov

Other metabolic pathways, such as oxidative N-demethylation and oxidation of the piperazine (B1678402) moiety, are of minor importance. researchgate.net In vitro studies have confirmed that Intedanib has a low potential to either inhibit or induce major CYP isoenzymes, suggesting a low likelihood of CYP-mediated drug-drug interactions. nih.govnih.gov

In Vivo Preclinical Pharmacokinetic Studies (Non-Human)

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. nih.gov These preclinical studies provide the data needed to predict human pharmacokinetics. eurofins.com

Pharmacokinetic studies have been conducted in several animal species, including mice, rats, and monkeys. nih.govresearchgate.net Following oral administration in rats and dogs, Intedanib is absorbed, with maximum plasma concentrations reached after a few hours. nih.gov

Distribution of the compound is extensive. fda.gov In rats administered radiolabeled Intedanib, radioactivity was widely distributed into most tissues, with the notable exception of the central nervous system. nih.gov Intedanib exhibits high plasma protein binding, primarily to albumin. fda.gov The degree of binding varies slightly across species. nih.govresearchgate.net

Table 2: Plasma Protein Binding of Intedanib in Preclinical Species

Species Mean Plasma Protein Binding (%) Reference
Mice >97% nih.govresearchgate.net
Rats >97% nih.govresearchgate.net

Metabolism is the main clearance pathway for Intedanib. nih.govfda.gov Consistent with the in vitro findings, the primary metabolic route in vivo is ester cleavage followed by glucuronidation. nih.gov

Excretion studies, often using radiolabeled compounds to ensure a complete mass balance, have shown that the major route of elimination is via fecal and biliary excretion. nih.govfda.gov In rats with bile duct cannulation, a significant portion of an intravenous dose was recovered in the bile. nih.gov Renal excretion plays a very minor role in the elimination of Intedanib and its metabolites. nih.govnih.gov Following an oral dose of [14C]-labeled Intedanib, the vast majority of radioactivity is recovered in the feces, with negligible amounts found in the urine. nih.gov

Table 3: Compound Names Mentioned

Compound Name Description
Intedanib The parent drug compound being studied.
Intedanib-d8 The deuterated (stable isotope-labeled) form of Intedanib, used as an internal standard in bioanalysis.
BIBF 1202 The primary metabolite of Intedanib, formed by hydrolytic ester cleavage.
BIBF 1202 glucuronide The secondary metabolite, formed by the glucuronidation of BIBF 1202.
Cytochrome P450 (CYP) A superfamily of enzymes involved in Phase I drug metabolism.

Comparative Pharmacokinetics of Nintedanib (B1663095) and this compound

In preclinical and in vitro settings, the substitution of hydrogen atoms with deuterium (B1214612) in the nintedanib molecule, creating compounds like this compound, has been shown to significantly alter its pharmacokinetic profile. researchgate.net This alteration is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond during metabolic processes. researchgate.net This effect can lead to a reduction in the rate of metabolism, resulting in improved pharmacokinetic properties for the deuterated analog compared to the parent compound, nintedanib. researchgate.net

Research involving a deuterated analog of nintedanib demonstrated that this modification can lead to a notable decrease in metabolic clearance. researchgate.net Specifically, in vitro studies using rat and human liver microsomes showed that the intrinsic clearance (CLint) of a deuterated version of nintedanib was substantially lower than that of the non-deuterated compound. researchgate.net In rat liver microsomes, the CLint was reduced by 49.7%, while in human liver microsomes, the reduction was even more pronounced at 72.9%. researchgate.net This slowing of metabolic breakdown corresponds to a kinetic isotope effect (KH/KD) value of approximately 2. researchgate.net

The practical implication of this reduced clearance is an increased systemic exposure of the deuterated compound. researchgate.net By retarding the major metabolic pathways, deuteration can enhance bioavailability and prolong the half-life of the drug, which lays a foundation for further investigation into its druggability. researchgate.net

ParameterSpeciesNintedanibDeuterated NintedanibPercentage Reduction in CLintReference
Intrinsic Clearance (CLint)Rat Liver MicrosomesBaselineReduced49.7% researchgate.net
Intrinsic Clearance (CLint)Human Liver MicrosomesBaselineReduced72.9% researchgate.net

Metabolite Identification and Profiling

Deuterated analogs such as this compound are powerful tools in metabolite identification and profiling, primarily serving as stable isotope-labeled internal standards in analytical research. veeprho.com The use of these compounds significantly enhances the accuracy and reliability of mass spectrometry (MS) and liquid chromatography (LC) methods for quantifying the parent drug in biological samples. veeprho.com

One key strategy involves "metabolite shifting" or "pair-finding." In mass spectrometry analysis, metabolites of a deuterated drug will exhibit the same mass shift as the parent drug relative to its non-deuterated counterpart. For instance, if this compound has a mass that is 8 Daltons higher than nintedanib, its metabolites will also be 8 Daltons heavier than the corresponding metabolites of nintedanib. Researchers can therefore analyze samples from in vitro metabolism studies (e.g., with liver microsomes) containing a mixture of the deuterated and non-deuterated drug. By searching the MS data for pairs of ion signals with this specific mass difference, they can confidently and rapidly distinguish drug-related metabolites from endogenous matrix components and background noise. This approach is invaluable for constructing a comprehensive metabolic profile and tracking the biotransformation of the parent compound.

This compound and other deuterated analogs are instrumental in elucidating the specific sites on a molecule that are most susceptible to metabolism. researchgate.net The primary metabolic pathway for nintedanib involves hydrolytic cleavage of the methyl ester group by esterases, such as Carboxylesterase 1 (CES1), to form the carboxylic acid metabolite, BIBF 1202. researchgate.netnih.gov This is followed by glucuronidation. researchgate.net Secondary, minor metabolic pathways include cytochrome P450 (CYP)-mediated reactions like demethylation and hydroxylation. nih.govnih.gov

By strategically placing deuterium atoms at potential metabolic "hot spots," researchers can probe the involvement of these sites in the drug's breakdown. The kinetic isotope effect slows down enzymatic reactions that involve the cleavage of a C-D bond. researchgate.net For example, if deuteration is placed on a methyl group that undergoes N-demethylation, the rate of formation of the N-demethylated metabolite will be reduced. Similarly, if a part of the molecule, such as the piperazine ring, is deuterated, the rate of any oxidative metabolism occurring on that ring will decrease. researchgate.net

Advanced Research Considerations for Intedanib D8

Investigating Isotope Effects on Enzyme-Substrate Interactions

The interaction between a drug molecule and a metabolic enzyme is a dynamic process involving bond formation and cleavage. Replacing hydrogen with deuterium (B1214612) can modify the energetics of these interactions, providing valuable insights into reaction mechanisms. nih.govnih.gov

The primary kinetic isotope effect (KIE) is the change in reaction rate resulting from isotopic substitution at a site of bond cleavage in the rate-determining step of a reaction. researchgate.net The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. musechem.comnih.gov Consequently, metabolic reactions that involve the cleavage of a C-H bond, such as oxidation by cytochrome P450 (CYP) enzymes, are often slowed when deuterium is substituted at that position. nih.govnih.gov

Table 1: Illustrative Impact of Kinetic Isotope Effect (KIE) on a Metabolic Reaction Rate

ParameterNon-Deuterated Compound (C-H Bond)Deuterated Compound (C-D Bond)Description
Bond Dissociation EnergyLowerHigher (~1.3 kcal/mol)More energy is required to break a C-D bond compared to a C-H bond.
Reaction Rate (k)kHkDThe rate of reaction involving bond cleavage.
Kinetic Isotope Effect (KIE)KIE = kH / kDA KIE value > 1 indicates a slower reaction rate for the deuterated compound. For CYP-mediated reactions, this can range from 2 to 10.

This modulation enhances the selectivity of the metabolic process. For instance, the drug deucravacitinib (B606291) was designed with deuterium to prevent the formation of a non-selective metabolite, thereby preserving the drug's high specificity for its target kinase, TYK2. nih.govmusechem.com This principle can be applied to Intedanib analogs, where deuteration at metabolically vulnerable sites could prevent the formation of off-target active metabolites, thus improving the drug's selectivity and potentially reducing side effects. nih.govpharmaffiliates.com

Utility in Drug-Drug Interaction Studies (Preclinical)

Intedanib-d8 is an indispensable tool in preclinical drug-drug interaction (DDI) studies, which are crucial for predicting how a drug will behave in a real-world clinical setting where patients often take multiple medications. nih.gov

In preclinical DDI screening, this compound can be used as a stable isotope-labeled internal standard for quantifying the parent compound, nintedanib (B1663095), in in vitro assays using systems like human liver microsomes. pharmaffiliates.comresearchgate.net These assays are designed to determine if a co-administered compound inhibits or induces the enzymes responsible for nintedanib's metabolism. nih.gov

Nintedanib itself has a low potential for DDI via CYP enzymes. d-nb.infosoton.ac.uk However, its metabolism involves carboxylesterases, and it is a substrate of the P-glycoprotein (P-gp) transporter. d-nb.inforesearchgate.net Preclinical studies would use this compound to accurately measure changes in nintedanib concentration when co-incubated with potent inhibitors or inducers of these pathways, thereby assessing the risk of clinically significant interactions. d-nb.info

By comparing the metabolic fate of nintedanib and this compound in the presence of another drug, researchers can gain a detailed understanding of specific interaction mechanisms. For example, if a co-administered drug inhibits the primary esterase pathway for nintedanib metabolism, a greater proportion of the drug may be shunted towards secondary oxidative pathways. In such a scenario, the metabolic profile of this compound, with its attenuated oxidative metabolism, would differ more significantly from that of nintedanib, highlighting the impact of the interacting drug.

This approach helps to elucidate the complex interplay between different metabolic routes and how this balance can be shifted by other medications. This is critical for predicting potential adverse events and for establishing safe co-administration guidelines. eurekalert.org

Table 2: Application of this compound in Preclinical DDI Studies

Study TypeRole of this compoundInformation GainedRelevance
Enzyme Inhibition AssayInternal StandardIC50/Ki values of co-administered drugs on nintedanib's metabolic enzymes (e.g., CES1).Quantifies the inhibitory potential of a new chemical entity on nintedanib metabolism.
Enzyme Induction AssayInternal StandardMeasures changes in nintedanib depletion rate after pre-incubation with a potential inducer.Assesses if a co-administered drug could dangerously lower nintedanib exposure.
Metabolic Pathway AnalysisMechanistic ProbeComparison of metabolite profiles between nintedanib and this compound in the presence of an interacting drug.Elucidates metabolic switching and identifies specific pathways affected by the DDI.

Future Directions in Deuterated Compound Research Relevant to Intedanib Analogs

The field of deuterated pharmaceuticals is rapidly evolving, moving from a "deuterium switch" strategy—developing deuterated versions of existing drugs to extend patent life—to a more integrated role in de novo drug discovery. nih.govclearsynthdiscovery.com This evolution presents several promising future directions for research into Intedanib analogs.

De Novo Design for Enhanced Safety and Efficacy : Future research will likely focus on incorporating deuterium into novel Intedanib analogs from the earliest stages of design. musechem.com By identifying potential "soft spots" for metabolism that could lead to toxic byproducts, medicinal chemists can use precision deuteration to block these pathways, leading to compounds with improved safety profiles and potentially greater efficacy. nih.govscienceopen.com

Modulating Pharmacokinetics for New Indications : The ability of deuteration to fine-tune a drug's half-life and exposure could be harnessed to optimize Intedanib analogs for new therapeutic indications beyond those for which the parent drug is approved. pharmaffiliates.comdeutramed.com A longer half-life might allow for less frequent dosing, improving patient adherence. deutramed.com

Combination Therapies : As combination therapies become more common, particularly in oncology, deuterated Intedanib analogs could be developed to have a lower DDI potential. eurekalert.org By minimizing its interaction with metabolic enzymes that are critical for the clearance of other co-administered drugs, a deuterated analog could be a safer and more effective component of a multi-drug regimen.

Extending the Lifecycle of Kinase Inhibitors : The strategy of deuteration offers a proven path to generate new intellectual property for established drug classes. nih.govclearsynthdiscovery.com As the landscape of tyrosine kinase inhibitors becomes more crowded, novel deuterated Intedanib analogs could represent next-generation therapies with clinically meaningful advantages over existing agents. musechem.com

The continued success of approved deuterated drugs like deutetrabenazine and deucravacitinib provides a strong impetus for applying these advanced medicinal chemistry strategies to the development of future Intedanib analogs. nih.govmusechem.com

Development of Next-Generation Deuterated Kinase Inhibitors

The strategic incorporation of deuterium into existing drug molecules represents a promising avenue for developing next-generation kinase inhibitors with enhanced properties. This process, known as deuteration, involves replacing hydrogen atoms with their heavier, stable isotope, deuterium. The fundamental principle behind this strategy is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can significantly alter a drug's metabolic fate. researchgate.net This modification can lead to improved pharmacokinetic profiles, such as a longer half-life and increased systemic exposure, without changing the drug's fundamental mechanism of action.

In the context of Nintedanib, a potent triple angiokinase inhibitor, research has been conducted to create and assess deuterated derivatives. A study focused on synthesizing deuterated versions of Nintedanib at specific metabolically active sites to enhance its pharmacokinetic properties. One particular derivative, identified as SKLB-C2202, demonstrated significantly improved pharmacokinetic characteristics in both in vitro and in vivo evaluations when compared to the non-deuterated parent compound, Nintedanib. researchgate.net

The development of such deuterated analogues is predicated on the metabolic pathways of the parent drug. Nintedanib is primarily metabolized through hydrolytic ester cleavage, followed by glucuronidation. nih.govresearchgate.net By selectively replacing hydrogens at sites vulnerable to enzymatic breakdown, the rate of metabolism can be slowed. This can result in more consistent drug levels in the body and potentially allow for adjustments in administration frequency. The success of this approach with compounds like SKLB-C2202 provides a strong foundation for the continued investigation into the druggability of deuterated kinase inhibitors derived from Nintedanib. researchgate.net

Below is a data table summarizing the kinases inhibited by the parent compound, Nintedanib, which would be the same targets for a deuterated version like this compound.

Kinase FamilySpecific Kinase TargetsIC50 (nM)
Vascular Endothelial Growth Factor Receptors (VEGFR)VEGFR1, VEGFR2, VEGFR334, 13, 13
Fibroblast Growth Factor Receptors (FGFR)FGFR1, FGFR2, FGFR369, 37, 108
Platelet-Derived Growth Factor Receptors (PDGFR)PDGFRα, PDGFRβ59, 65

Data derived from cell-free assays for Nintedanib. selleckchem.com

Expanding the Application of this compound in Advanced Preclinical Models

The improved pharmacokinetic profile observed in deuterated derivatives of Nintedanib, such as increased metabolic stability, opens possibilities for their application in a range of advanced preclinical models. researchgate.net The parent compound, Nintedanib, has been extensively studied in various models of fibrosis and oncology, providing a roadmap for evaluating its deuterated counterparts. nih.govnih.gov The primary advantage of using a compound like this compound in these models would be to assess whether its enhanced systemic exposure translates into greater efficacy or allows for different experimental designs.

For instance, Nintedanib has demonstrated antifibrotic effects in preclinical models of systemic sclerosis, including bleomycin-induced skin fibrosis and in tight-skin-1 mice. It was shown to inhibit fibroblast activation, proliferation, and collagen release. nih.gov Utilizing this compound in these same models could help determine if a more stable compound can achieve a greater or more sustained antifibrotic effect.

Similarly, in oncology research, Nintedanib's antiangiogenic properties have been evaluated in various mouse xenograft models. researchgate.netnih.gov A deuterated version could be used in long-term studies to explore effects on tumor growth and metastasis, where consistent plasma concentration is crucial for sustained inhibition of angiogenic pathways.

The application of this compound is also highly relevant as an internal standard for quantitative bioanalysis in pharmacokinetic studies of Nintedanib. Its chemical similarity and mass difference make it an ideal tool for accurately measuring the concentration of the non-deuterated drug in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

The table below outlines potential preclinical models where a deuterated Nintedanib analogue could be applied, based on the research conducted with the parent compound.

Disease AreaPreclinical Model TypePotential Research Application for this compound
Pulmonary FibrosisBleomycin-induced lung fibrosis modelEvaluate enhanced efficacy due to improved pharmacokinetics.
Systemic SclerosisTight-skin-1 (Tsk1/+) mouse modelAssess long-term antifibrotic effects with potentially modified dosing.
Oncology (e.g., NSCLC)Human tumor xenograft modelsStudy sustained antiangiogenic and antitumor activity.
PharmacokineticsIn vivo animal studies (e.g., rat, mouse)Serve as a stable internal standard for bioanalytical assays.

Conclusion

Summary of Intedanib-d8's Contribution to Pharmaceutical Research

This compound, the deuterated analog of Intedanib, has proven to be an indispensable tool in pharmaceutical research, primarily by enhancing the precision and accuracy of analytical methodologies. clearsynth.com Its principal contribution lies in its role as an internal standard for quantitative analysis, especially in studies utilizing mass spectrometry. scioninstruments.comwisdomlib.org

In the realm of pharmacokinetics, the study of how a drug moves through the body, this compound is crucial. semanticscholar.orgresearchgate.netnih.gov The large variability in Intedanib's pharmacokinetics among individuals necessitates precise measurement techniques to understand its absorption, distribution, metabolism, and excretion. eur.nl By using this compound as an internal standard, researchers can correct for variations that may occur during sample preparation and analysis. texilajournal.com This stable isotopically labeled standard co-elutes with the non-deuterated drug, meaning it behaves almost identically during the analytical process but is distinguishable by its higher mass. texilajournal.comscispace.com This allows for the accurate quantification of Intedanib in complex biological matrices like plasma and tissues. clearsynth.comtexilajournal.com

The use of deuterated standards like this compound compensates for measurement errors that could arise from ion suppression or enhancement in mass spectrometry, leading to more reliable and reproducible data. texilajournal.com This improved accuracy is vital for establishing definitive pharmacokinetic profiles, assessing bioequivalence, and conducting drug-drug interaction studies. semanticscholar.orgnih.gov Ultimately, the application of this compound facilitates a more thorough understanding of Intedanib's behavior in the body, which is foundational for its safe and effective therapeutic use.

Prospects for Deuterated Analogs in Advancing Pharmacological Understanding

The successful application of compounds like this compound as internal standards is just one facet of the growing importance of deuterated analogs in pharmacology. The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule, a process known as deuteration, is increasingly being explored as a method to create novel medicines with improved properties. gabarx.comnih.govtandfonline.com This approach is based on the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down the metabolic breakdown of a drug. deutramed.comresearchgate.net

This slowing of metabolism can lead to several therapeutic advantages. youtube.com A longer drug half-life could permit less frequent dosing, improving patient convenience and adherence. deutramed.com It may also lead to more stable drug concentrations in the bloodstream, potentially enhancing efficacy and reducing side effects associated with concentration peaks and troughs. gabarx.com Furthermore, deuteration can alter metabolic pathways, sometimes reducing the formation of toxic metabolites and thereby improving the drug's safety profile. nih.goveurekalert.org

The development of deuterated drugs is a burgeoning field in medicinal chemistry. nih.gov Deutetrabenazine, the first FDA-approved deuterated drug, demonstrated the clinical and commercial viability of this strategy. nih.govdeutramed.com This success has spurred increased investment and research into developing deuterated versions of existing drugs and creating entirely new deuterated chemical entities. gabarx.comclearsynthdiscovery.com As our understanding of drug metabolism and the kinetic isotope effect deepens, deuterated analogs are poised to become a significant tool for optimizing drug performance, leading to safer and more effective treatments for a wide range of diseases. nih.govuniupo.it The journey from using deuterated compounds as analytical tools to developing them as therapeutic agents highlights a significant evolution in pharmaceutical science. nih.gov

Q & A

Q. How does the deuterium isotope (d8) in Intedanib-d8 influence its pharmacological properties compared to the non-deuterated form?

Methodological Answer: To assess isotopic effects, conduct comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies using both forms under controlled conditions. Key parameters include metabolic stability (via cytochrome P450 enzyme assays), plasma half-life, and receptor binding affinity. Use LC-MS/MS for precise quantification of isotopic differences in metabolic pathways .

Q. What experimental design considerations are critical for in vitro studies investigating this compound’s kinase inhibition profile?

Methodological Answer: Employ dose-response assays with recombinant kinases to determine IC50 values. Include positive controls (e.g., non-deuterated Intedanib) and negative controls (vehicle-only). Use high-throughput screening platforms to ensure reproducibility. Account for solvent effects (e.g., DMSO concentration) and validate results with orthogonal methods like SPR (Surface Plasmon Resonance) .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Validate a sensitive LC-MS/MS protocol with deuterated internal standards to minimize matrix effects. Optimize extraction methods (e.g., protein precipitation vs. solid-phase extraction) for recovery efficiency. Include calibration curves spanning expected physiological concentrations and perform cross-validation with independent labs .

Q. How should researchers address potential toxicity disparities between this compound and its parent compound in preclinical models?

Methodological Answer: Conduct parallel toxicity studies in rodent models, monitoring organ-specific histopathology, serum biomarkers (e.g., ALT/AST for liver toxicity), and body weight changes. Use ANOVA to compare dose-dependent effects between groups. Reference historical data for non-deuterated Intedanib to contextualize findings .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data in early-phase trials?

Methodological Answer: Apply non-compartmental analysis (NCA) to estimate AUC, Cmax, and t1/2. For population PK modeling, use nonlinear mixed-effects software (e.g., NONMEM) to account for inter-subject variability. Include covariates like age, weight, and CYP genotype if relevant .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different cancer models?

Methodological Answer: Perform a systematic meta-analysis of preclinical studies, stratifying results by model type (e.g., xenograft vs. syngeneic), dosing regimen, and endpoint metrics. Use funnel plots to assess publication bias. Validate discrepancies via head-to-head in vivo experiments with standardized protocols .

Q. What strategies optimize the synthetic route for this compound to ensure isotopic purity >98%?

Methodological Answer: Employ deuterium exchange reactions under catalytic conditions (e.g., Pd/C with D2O). Monitor isotopic incorporation via NMR and HRMS. Purify intermediates using preparative HPLC and verify purity with orthogonal techniques (e.g., chiral chromatography). Document reaction kinetics to refine scalability .

Q. How can this compound’s tissue distribution data be integrated with transcriptomic profiles to elucidate mechanism-specific resistance?

Methodological Answer: Use spatial transcriptomics on tumor sections from treated models to correlate drug concentration gradients (via MALDI imaging) with gene expression hotspots. Apply pathway enrichment analysis (e.g., GSEA) to identify resistance-associated networks. Validate candidates using siRNA knockdown in 3D organoids .

Q. What experimental frameworks are suitable for assessing this compound’s off-target effects on immune cell subsets?

Methodological Answer: Perform high-dimensional flow cytometry on PBMCs exposed to this compound, focusing on activation markers (e.g., CD69, PD-1) and cytokine secretion. Combine with phospho-flow to map kinase inhibition cascades. Use clustering algorithms (e.g., t-SNE) to visualize subset-specific responses .

Q. How should cross-species differences in this compound metabolism inform translational study design?

Methodological Answer: Compare in vitro metabolic stability using hepatocytes from humans, rodents, and non-human primates. Identify species-specific metabolites via UPLC-QTOF and map them to human CYP isoforms. Adjust dosing regimens in PDX models to match human metabolite exposure profiles .

Key Methodological Considerations

  • Data Contradiction Analysis : Prioritize studies with clearly documented protocols and raw data accessibility. Use platforms like PRIDE or MetaboLights for public data deposition to enable independent verification .
  • Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for preclinical studies and ensure blinding in efficacy assessments. Pre-register hypotheses and analytical plans to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.